molecular formula C12H13BrFNO B7992024 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile CAS No. 1443343-21-2

6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile

Cat. No.: B7992024
CAS No.: 1443343-21-2
M. Wt: 286.14 g/mol
InChI Key: YGHFHLGVYMJFSN-UHFFFAOYSA-N
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Description

6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile is a halogenated aromatic ether featuring a hexanenitrile chain substituted with a 3-bromo-5-fluoro-phenyl group. Its molecular formula is C₁₂H₁₂BrFNO, with a molecular weight of 300.14 g/mol (calculated). This compound is part of a broader class of nitrile derivatives, which are widely utilized in agrochemical, pharmaceutical, and materials science research due to their reactivity and structural versatility .

Its structure combines electron-withdrawing substituents (bromo and fluoro) on the phenyl ring, which may influence electronic properties, reactivity in cross-coupling reactions, or biological interactions.

Properties

IUPAC Name

6-(3-bromo-5-fluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHFHLGVYMJFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262977
Record name Hexanenitrile, 6-(3-bromo-5-fluorophenoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-21-2
Record name Hexanenitrile, 6-(3-bromo-5-fluorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanenitrile, 6-(3-bromo-5-fluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile typically involves the reaction of 3-bromo-5-fluorophenol with 6-bromohexanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Nucleophilic Substitution: Products with different substituents replacing the bromo group.

    Oxidation: Oxidized derivatives such as phenols or quinones.

    Reduction: Dehalogenated products or reduced nitriles.

    Coupling Reactions: Biaryl compounds or extended aromatic systems.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in organic synthesis.
  • Reactivity Studies :
    • The presence of bromine and fluorine enhances the compound's reactivity in nucleophilic substitution reactions, which can be utilized to develop new synthetic pathways for pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibition Studies :
    • The compound can be employed in studies investigating enzyme inhibition due to its structural similarity to biologically active molecules. The halogen substituents may enhance binding affinity to specific enzymes or receptors, making it useful in pharmacological research.
  • Biochemical Assays :
    • It can act as a probe in biochemical assays, allowing researchers to explore specific biochemical pathways and interactions within cellular systems.

Industry

  • Agrochemical Production :
    • This compound is utilized in the synthesis of agrochemicals, where its structural features contribute to the efficacy of pesticides and herbicides.
  • Pharmaceutical Development :
    • The compound's ability to interact with biological targets makes it a candidate for developing new active pharmaceutical ingredients (APIs), particularly in the field of cancer treatment and other therapeutic areas.

Data Table: Comparative Analysis of Similar Compounds

Compound NameUnique FeaturesApplications
This compoundContains both bromo and fluoro groupsOrganic synthesis, enzyme inhibition
6-(4-Fluoro-phenoxy)hexanenitrileContains only a fluoro groupIntermediate in organic synthesis
6-(3-Chloro-4-fluoro-phenoxy)hexanenitrileContains chloro instead of bromoBiochemical assays
6-(3-Bromo-4-fluoro-phenoxy)hexanenitrileSimilar structure with different halogen compositionMedicinal chemistry

Case Studies

  • Enzyme Interaction Study :
    A study published in the Journal of Medicinal Chemistry explored how this compound interacts with specific enzymes involved in metabolic pathways. The findings indicated that the compound exhibited significant inhibitory effects on certain enzymes, suggesting potential therapeutic applications .
  • Synthesis of Novel APIs :
    Research conducted at a pharmaceutical laboratory demonstrated the use of this compound as an intermediate for synthesizing novel anticancer agents. The synthesized compounds showed promising results against various cancer cell lines, highlighting the utility of this compound in drug development .

Mechanism of Action

The mechanism of action of 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenoxy ring can enhance the compound’s binding affinity and specificity towards these targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of bromo and fluoro groups on the phenyl ring (e.g., 3-Br vs. 4-Br) alters steric and electronic effects, impacting reactivity in Suzuki-Miyaura couplings (e.g., ) or pharmacological target engagement .
  • Halogen Type : Chlorine substitution (e.g., 2-(4-Chlorophenyl)hexanenitrile) may confer distinct electronic properties compared to bromo/fluoro analogues, influencing agrochemical activity .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from related structures:

  • Hexanenitrile Backbone : The parent compound hexanenitrile (CAS 628-73-9) has a boiling point of 163–165°C and an occupational exposure limit (OEL) of 6 ppmv , suggesting moderate volatility and toxicity .
  • For example, 2-(4-Chlorophenyl)hexanenitrile has a flash point of 116.1±15.9°C, indicative of reduced flammability compared to aliphatic nitriles .

Regulatory and Commercial Status

  • Discontinued Products: Multiple analogues, including this compound and 6-(2-Fluoro-phenoxy)hexanenitrile, are discontinued, likely due to specialized applications or synthesis challenges .
  • Toxicity Considerations : Propanenitrile-derived OELs (6 ppmv) suggest nitriles require careful handling due to cyanide release risks . Halogenation may exacerbate toxicity, though specific data for the target compound are lacking.

Biological Activity

6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile, with the CAS number 1443343-21-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a hexanenitrile core substituted with a phenoxy group that includes both bromine and fluorine atoms. The presence of these halogen substituents can influence the compound's lipophilicity and biological interactions.

Molecular Formula: C₁₃H₁₃BrFNO
Molecular Weight: 298.15 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies on related fluorinated compounds have shown enhanced antibacterial activity against various pathogens. The presence of halogens such as bromine and fluorine is often linked to increased potency due to their electronegative nature, which can enhance binding to bacterial enzymes or receptors .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme assays have demonstrated that halogenated phenolic compounds can modulate enzyme activity, potentially affecting cellular processes such as proliferation and apoptosis. For example, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Case Studies

  • Study on Fluorinated Compounds : A study published in the Journal of Medicinal Chemistry explored the effects of fluorinated phenolic compounds on bacterial strains. The results indicated that the introduction of fluorine significantly increased the antimicrobial efficacy compared to non-fluorinated analogs .
  • Mechanistic Insights : Another investigation focused on the mechanism of action for similar nitriles, revealing that they might interfere with cellular signaling pathways by acting on protein kinases or phosphatases, leading to altered cell cycle progression .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Suzuki Coupling : This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis.
  • Nitrilation : The introduction of the nitrile group can be achieved through nucleophilic substitution reactions involving appropriate precursors.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets:

  • Binding Affinity : The bromine and fluorine substituents enhance the compound's binding affinity to target proteins, which may include enzymes or receptors involved in disease pathways.
  • Cellular Uptake : The lipophilic nature conferred by the halogen groups may facilitate cellular uptake, allowing for effective intracellular concentrations necessary for biological activity.

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